molecular formula C13H20N2O4 B2635900 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclobutanecarboxamide CAS No. 2195939-69-4

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclobutanecarboxamide

Cat. No.: B2635900
CAS No.: 2195939-69-4
M. Wt: 268.313
InChI Key: FODSYROWOQZSAL-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclobutanecarboxamide is a synthetic compound featuring a cyclobutane carboxamide core linked via a polyethylene glycol (PEG)-like ethoxy chain to a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester group. This structure confers unique reactivity, particularly in bioconjugation chemistry, where NHS esters are widely used to form stable amide bonds with primary amines in proteins, peptides, or other biomolecules . The cyclobutane ring introduces steric strain and rigidity, which may influence binding affinity or metabolic stability compared to larger cycloalkanes.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c16-11-4-5-12(17)15(11)7-9-19-8-6-14-13(18)10-2-1-3-10/h10H,1-9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODSYROWOQZSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclobutanecarboxamide typically involves the following steps:

    Formation of the Pyrrolidin-1-yl Intermediate: The initial step involves the preparation of the pyrrolidin-1-yl intermediate, which can be synthesized through the reaction of succinic anhydride with ammonia or an amine.

    Ethoxyethyl Chain Attachment: The pyrrolidin-1-yl intermediate is then reacted with ethylene glycol to form the ethoxyethyl chain.

    Cyclobutanecarboxamide Formation: Finally, the ethoxyethyl intermediate is reacted with cyclobutanecarboxylic acid or its derivatives under appropriate conditions to yield the target compound

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyethyl chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anticonvulsant and analgesic properties

    Medicine: Potential therapeutic applications in the treatment of neurological disorders such as epilepsy.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways:

    Calcium Channels: The compound inhibits calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in its anticonvulsant activity.

    Sodium Channels: At higher concentrations, it interacts with voltage-gated sodium channels, contributing to its biological effects.

    NMDA Receptors: Moderate binding to NMDA receptors has also been observed, which may contribute to its analgesic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares functional groups with other NHS-activated derivatives but differs in backbone architecture. For example:

Compound Core Structure Functional Groups Key Differences
Target Compound Cyclobutane carboxamide NHS ester, ethoxy linkers Rigid cyclobutane, short PEG chain
C60–malonate derivative () Fullerene (C60) core NHS ester, extended PEG chains Fullerene backbone, larger size
Organophosphates (–3) Phosphonothiolate/ammonium Ethylphosphonothiolate, quaternary ammonium Charged groups, phosphorus-sulfur bonds
  • Cyclobutane vs.
  • Ethoxy Linkers: Both the target compound and the C60 derivative use ethoxy chains for solubility and spacer functions. However, the target’s shorter chain may reduce water solubility compared to the C60 derivative’s extended PEG structure .
  • NHS Ester vs. Phosphonothiolate: The NHS ester in the target compound is a carboxyl-activating group for amines, whereas phosphonothiolates in –3 are electrophilic agents, often used in nerve agents or pesticides due to their acetylcholinesterase inhibition .

Physicochemical Properties

  • Solubility: The target compound’s cyclobutane and carboxamide groups may confer moderate lipophilicity, whereas the C60 derivative’s PEG chains enhance aqueous solubility . Organophosphates with quaternary ammonium groups () exhibit high water solubility due to ionic character .
  • Stability: NHS esters are hydrolytically labile, requiring anhydrous storage. In contrast, phosphonothiolates () are more stable but prone to oxidation at the sulfur center .

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclobutanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of anticonvulsant and antinociceptive properties. This article explores the biological activity of this compound through a review of relevant literature, encompassing synthesis, pharmacological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Name : this compound
  • Molecular Formula : C₁₄H₁₉N₃O₃
  • Molecular Weight : 273.32 g/mol

This structure features a cyclobutane ring and a dioxopyrrolidine moiety, which are significant for its biological activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds related to 2,5-dioxopyrrolidin derivatives. For instance, a study synthesized various N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and evaluated their efficacy in seizure models:

  • Key Findings :
    • Compounds showed protection in over 50% of animals in maximal electroshock seizure (MES) and pentylenetetrazole (scPTZ) tests.
    • Notable compounds (e.g., Compound 4 and Compound 8) demonstrated ED50 values significantly lower than standard anticonvulsants like valproic acid, indicating higher potency .

Antinociceptive Activity

In addition to anticonvulsant effects, compounds derived from the dioxopyrrolidine framework have exhibited antinociceptive properties. A focused set of hybrid pyrrolidine derivatives was evaluated for their ability to alleviate pain:

  • Findings :
    • Compound 22 showed potent antinociceptive activity with an ED50 of 22.4 mg/kg in the formalin-induced pain model.
    • The mechanism of action is believed to involve inhibition of sodium/calcium currents and antagonism of TRPV1 receptors .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is closely tied to their structural features. In studies assessing SAR:

  • Notable Trends :
    • The presence of specific functional groups (e.g., dioxopyrrolidine) enhances anticonvulsant efficacy.
    • Modifications to the ethoxy chain length and branching significantly affect potency and selectivity .

Case Study 1: Hybrid Anticonvulsants

A comprehensive study synthesized a library of hybrid compounds combining dioxopyrrolidine with known antiepileptic drugs. The results indicated that several compounds provided significant protection against seizures with favorable safety profiles.

CompoundED50 (MES)ED50 (scPTZ)Toxicity (Rotarod Test)
Compound 467.65 mg/kg42.83 mg/kgLow
Compound 854.90 mg/kg50.29 mg/kgLow
Valproic Acid80 mg/kg60 mg/kgModerate

This data underscores the potential for developing new therapeutic agents based on this chemical framework .

Case Study 2: Antinociceptive Properties

Another investigation focused on the analgesic effects of derivative compounds in animal models. The study found that certain derivatives exhibited significant pain relief comparable to established analgesics.

CompoundED50 (Formalin Test)
Compound 2222.4 mg/kg
Standard AnalgesicVaries

These findings suggest that the compound could be a candidate for treating neuropathic pain conditions .

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